1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one
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Overview
Description
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a seven-membered ring containing both oxygen and nitrogen atoms. The prop-2-en-1-one moiety attached to the oxazepane ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,4-oxazepane with propenone derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one
- 1-(5-Ethyl-1,4-oxazepan-4-yl)prop-2-en-1-one
- 1-(5-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one
Uniqueness
1-(5-Methyl-1,4-oxazepan-4-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of a methyl group on the oxazepane ring and the prop-2-en-1-one moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
1-(5-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-5-7-12-6-4-8(10)2/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAMLVUHSJEPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOCCN1C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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